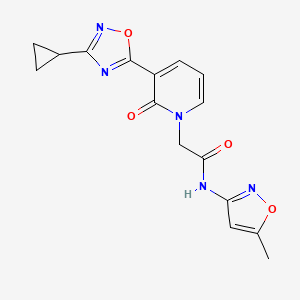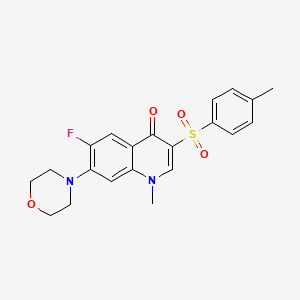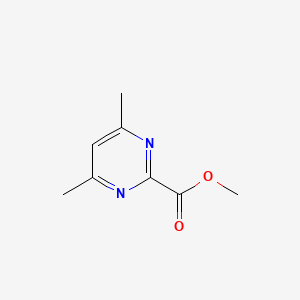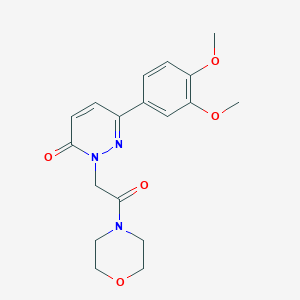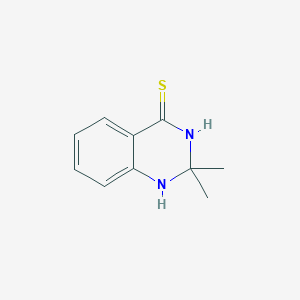
2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex structure, enabling diverse applications. The molecular formula of this compound is C10H12N2S .
Synthesis Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .Chemical Reactions Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Applications De Recherche Scientifique
Anticancer Agents
Specific Scientific Field
Pharmaceutical Chemistry and Oncology
Application Summary
Quinazolinone derivatives, such as 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol, are often used as small molecule inhibitors for kinases or receptor kinases in the design of antineoplastic drugs .
Methods of Application
A novel approach for the solid-phase synthesis of dihydroquinazoline-2 (1 H )-one derivatives was proposed and 19 different compounds were synthesized .
Results or Outcomes
Cytotoxicity tests showed that most of the target compounds had anti-proliferative activity against HepG-2, A2780 and MDA-MB-231 cell lines . Compounds CA1-e and CA1-g had the most potent effect on A2780 cells, with IC 50 values of 22.76 and 22.94 μM, respectively .
Antifungal Agents
Specific Scientific Field
Agricultural Chemistry and Mycology
Application Summary
2,2-Dimethyl-2 H -chromene derivatives were designed, synthesized and characterized by spectroscopic analysis . The antifungal activities of all the target compounds against nine phytopathogenic fungi were evaluated in vitro .
Methods of Application
Four series of 2,2-dimethyl-2 H -chromene derivatives were designed and synthesized .
Results or Outcomes
Most of the target compounds exhibited obvious antifungal activity at the concentration of 50 μg/mL . Compound 4j displayed more promising antifungal potency against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali and Alternaria alternata strains than the two commercially available fungicides chlorothalonil and hymexazol, with the corresponding EC 50 values of 6.3, 7.7, 7.1, 7.5, 4.0 μg/mL, respectively .
Antimycobacterial Agents
Specific Scientific Field
Pharmaceutical Chemistry and Microbiology
Application Summary
A series of novel 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3 H)-thiones was synthesized and tested for their antimycobacterial activity .
Methods of Application
The methods of application or experimental procedures are not specified in the source .
Results or Outcomes
The results or outcomes obtained are not specified in the source .
Antioxidant Agents
Specific Scientific Field
Pharmaceutical Chemistry and Biochemistry
Application Summary
In addition to their anticancer properties, some quinazolinone derivatives also exhibit antioxidant activity . This is particularly important in the context of cancer treatment, as oxidative stress can contribute to the development and progression of cancer .
Results or Outcomes
In an antioxidant assay, the IC 50 of CA1-7 was 57.99 μM . According to bioinformatics prediction, ERBB2, SRC, TNF receptor, and AKT1 were predicted to be the key targets and play an essential role in cancer treatment . ADMET prediction suggested 14 of the 19 compounds had good pharmacological properties, i.e., these compounds displayed clinical potential .
Antiviral Agents
Specific Scientific Field
Pharmaceutical Chemistry and Virology
Application Summary
Quinazoline and quinazolinone derivatives are reported for their diversified biological activities, including antiviral properties . Compounds with different substitutions bring together knowledge of a target with an understanding of the molecule types that might interact with the target receptors .
Propriétés
IUPAC Name |
2,2-dimethyl-1,3-dihydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWMHTOKJVPTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=S)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

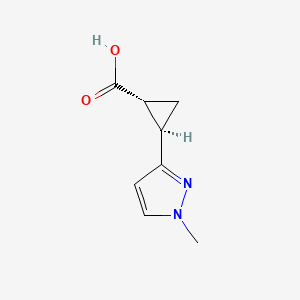
![2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2807065.png)

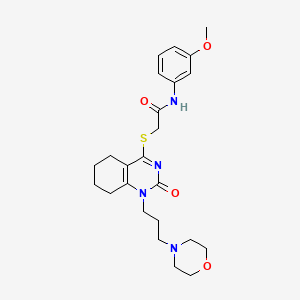
![5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2807072.png)
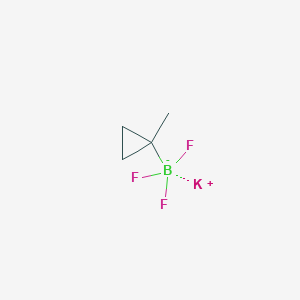
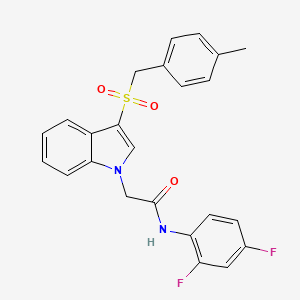
![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)
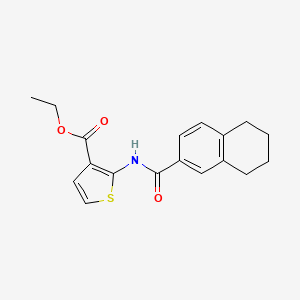
![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2807079.png)
